![molecular formula C23H15N7O3 B2354433 3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-03-5](/img/structure/B2354433.png)
3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
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Overview
Description
The compound “3-nitro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a benzamide group (C6H5CONH2), a pyridine ring, and a [1,2,4]triazolo[4,3-b]pyridazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The [1,2,4]triazolo[4,3-b]pyridazine ring, in particular, would be a key structural feature .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially be reduced to an amino group. The benzamide group could participate in various reactions involving the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the nitro group could potentially make the compound explosive under certain conditions .Scientific Research Applications
Molecular Simulation and Non-linear Optics
The compound and its derivatives have been used in molecular simulations to describe their arrangement within a layered structure of zirconium 4-sulfophenylphosphonate . The results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . This could potentially be used in non-linear optics .
Antiviral and Antimicrobial Activities
Triazoloquinoxaline derivatives, which share structural similarities with the compound, have shown potential antiviral and antimicrobial activities . Some of these compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Metal-Organic Frameworks
The compound’s structural analogs have been used in the synthesis of metal-organic frameworks . These frameworks have potential applications in gas storage, catalysis, and drug delivery.
Cytotoxic Activity
Some structurally similar compounds have shown cytotoxic activity against breast cancer cell lines . This suggests potential applications in cancer therapy.
Energetic Materials
Compounds with similar structures have been used in the development of energetic materials . These materials are insensitive and have potential applications as metal-free detonating substances .
Material Science
The compound’s structural analogs have been used in the development of materials with non-linear optical properties . These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
Future Directions
The future research directions for this compound would likely depend on its intended use or biological activity. Given the diverse biological activities of compounds containing triazole rings, potential areas of research could include exploring its potential as a therapeutic agent for various diseases .
properties
IUPAC Name |
3-nitro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7O3/c31-23(17-2-1-3-19(14-17)30(32)33)25-18-6-4-15(5-7-18)20-8-9-21-26-27-22(29(21)28-20)16-10-12-24-13-11-16/h1-14H,(H,25,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNDKEYAVMNOEX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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